molecular formula C10H11Cl3N2 B2530290 1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride CAS No. 1092707-17-9

1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride

Cat. No. B2530290
CAS RN: 1092707-17-9
M. Wt: 265.56
InChI Key: UGOLKZXYPLWVOU-UHFFFAOYSA-N
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Description

The compound "1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride" is a chemical that appears to be related to a class of compounds that include substituted julolidines and pyrrolidines. These compounds are of interest due to their potential biological activities and their fixed positions of alkylating centers, which could be significant in their interactions with biological molecules. Although the provided papers do not directly discuss this specific compound, they do explore related structures and their properties, which can provide insights into the behavior of "this compound" .

Synthesis Analysis

The synthesis of related compounds, such as 2,6-dichlorojulolidines and 1-aryl-2,5-di(chloromethyl)pyrrolidines, involves multi-step reactions that result in the introduction of alkylating centers in fixed positions . These synthetic routes could potentially be adapted for the synthesis of "this compound" by modifying the starting materials and reaction conditions to incorporate the imine functionality and the specific chlorophenyl substituent.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been elucidated using various spectroscopic techniques such as IR, 1H-NMR, Mass spectral data, and elemental analysis . These methods can be employed to determine the structure of "this compound" and confirm the presence of the imine group and the dichlorophenyl ring.

Chemical Reactions Analysis

The related compounds have shown reactivity in various chemical reactions. For instance, imidazo[1,2-a]pyridine derivatives have been used as intermediates to react with aryl ketones and further cyclized with urea and thiourea to yield pyrimidinones and pyrimidinthiones . These reactions indicate that "this compound" could also participate in similar reactions, potentially leading to a variety of heterocyclic compounds with different biological activities.

Physical and Chemical Properties Analysis

The basicity and rates of hydrolysis of compounds structurally related to "this compound" have been determined, suggesting that these properties are influenced by their molecular structure . The physical properties such as solubility, melting point, and stability of "this compound" can be inferred based on the behavior of similar compounds. The chemical properties, including reactivity towards nucleophiles and electrophiles, can also be predicted from the known reactivity patterns of related structures.

Scientific Research Applications

Synthesis and Chemical Reactions

1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride plays a role in the synthesis of complex molecules and materials. It's involved in the efficient conversion of cyclic six-membered imines into pyridines through regioselective dichlorination and dehydrochlorination processes. This method showcases its utility in the preparation of pyridine derivatives, which are crucial intermediates in pharmaceuticals and agrochemicals (Kimpe, Keppens, & Fonck, 1996).

Material Science Applications

In materials science, derivatives of this compound have been utilized to develop novel materials. For instance, a novel fluorescent poly(pyridine-imide) acid chemosensor was synthesized, showcasing the compound's utility in creating materials with specific optical properties. This material demonstrated "off–on" fluorescent switching behavior, useful in sensing applications (Wang, Liou, Liaw, & Chen, 2008).

Catalysis

The compound also finds applications in catalysis, particularly in the synthesis and structural transformation of metal complexes. Iridium-mediated N–H and methyl C–H bond activations in derivatives showcase its potential in facilitating complex chemical transformations. This research demonstrates the compound's role in producing catalysts for the efficient synthesis of polymers and other organic molecules (Paul, Richmond, & Bhattacharya, 2014).

properties

IUPAC Name

1-(2,6-dichlorophenyl)pyrrolidin-2-imine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2.ClH/c11-7-3-1-4-8(12)10(7)14-6-2-5-9(14)13;/h1,3-4,13H,2,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOLKZXYPLWVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=N)N(C1)C2=C(C=CC=C2Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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